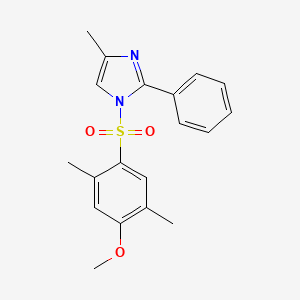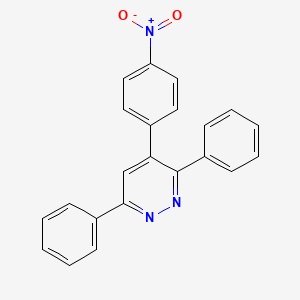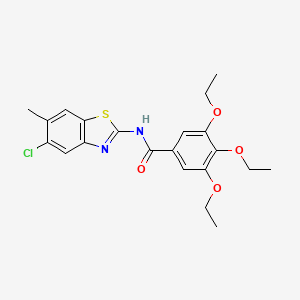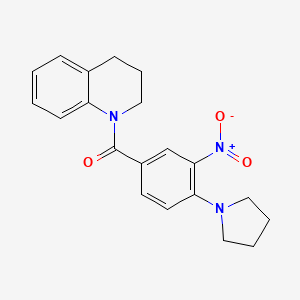
4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone
Overview
Description
4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a piperidine ring, all interconnected through carbonyl and sulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperazine in the presence of a sulfonyl chloride derivative. The reaction conditions often require a controlled temperature environment and the use of a base to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high purity and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and carbonyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent linkages with the target molecules. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-piperidinylcarbonyl)morpholine
- 4-(4-morpholinyl)butylmorpholine
- N-(1-piperidinylcarbonyl)nicotinamide
Uniqueness
4-(Morpholin-4-ylsulfonyl)piperazinyl piperidyl ketone stands out due to its unique combination of three different nitrogen-containing rings and the presence of both sulfonyl and carbonyl functional groups. This structural complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S/c19-14(15-4-2-1-3-5-15)16-6-8-17(9-7-16)23(20,21)18-10-12-22-13-11-18/h1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSSVRCQFMMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230738.png)
![1-(4-Ethoxyphenyl)-3-[(2-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}ethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4230743.png)
![N-[(2,5-dimethylphenyl)-phenylmethyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4230762.png)
![4-(4-morpholinyl)-6-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4230766.png)
![2-[3-allyl-1-(3-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4230772.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B4230777.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylbutanamide](/img/structure/B4230780.png)
![1-(3-methylbutanoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4230788.png)

![2-methoxy-N-({4-methyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4230831.png)

![3-(4-chlorophenyl)-1H-benzo[f]indazole](/img/structure/B4230847.png)
